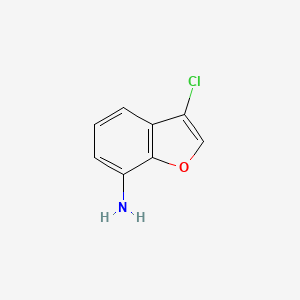

3-Chloro-1-benzofuran-7-amine

Descripción

Significance of the Benzofuran (B130515) Scaffold in Heterocyclic Chemistry

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in the field of heterocyclic chemistry. nih.gov This structural motif is prevalent in a vast number of both naturally occurring and synthetically produced compounds that exhibit a wide range of biological activities. nih.gov The inherent chemical properties of the benzofuran ring system make it a versatile building block for the synthesis of more complex molecules with potential uses in pharmaceuticals and material science. rasayanjournal.co.in The exploration of benzofuran and its derivatives continues to be a dynamic area of research, with applications spanning medicinal, agricultural, and synthetic chemistry. nih.govrasayanjournal.co.in

Overview of Halogenated Benzofuran Derivatives in Chemical Research

The introduction of halogen atoms, such as chlorine, bromine, or fluorine, into the benzofuran structure gives rise to halogenated benzofuran derivatives, a class of compounds that has garnered significant attention in chemical research. These derivatives are noted for their diverse biological activities. The presence and position of the halogen atom on the benzofuran ring can significantly influence the compound's physicochemical properties and biological activity. Research has shown that halogenated benzofurans are valuable intermediates in the synthesis of a variety of other compounds.

Contextualization of Aminobenzofurans in Synthetic and Medicinal Chemistry

Aminobenzofurans, which are benzofuran derivatives containing an amine group, represent another critical class of compounds within synthetic and medicinal chemistry. The amino group can act as a key pharmacophore or as a reactive handle for further chemical modifications, making these compounds valuable precursors for the synthesis of more complex molecules. rasayanjournal.co.in The position of the amino group on the benzofuran ring is a crucial determinant of the compound's reactivity and its potential biological applications. rasayanjournal.co.in Aminobenzofurans are recognized as important building blocks in the development of new therapeutic agents. rasayanjournal.co.in

Research Scope and Focus on 3-Chloro-1-benzofuran-7-amine

This article narrows its focus to a specific halogenated aminobenzofuran derivative: this compound. The following sections will provide a detailed overview of its chemical properties, discuss its importance as a synthetic intermediate, and contextualize its role in the broader landscape of chemical research.

Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-1-benzofuran-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDXXKDFGZASJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)OC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622831 | |

| Record name | 3-Chloro-1-benzofuran-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379228-65-6 | |

| Record name | 3-Chloro-1-benzofuran-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 3 Chloro 1 Benzofuran 7 Amine Derivatives

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. masterorganicchemistry.compressbooks.pub In benzofuran derivatives, the electron-rich nature of the ring system makes it susceptible to attack by electrophiles. researchgate.net The outcome of these reactions on 3-Chloro-1-benzofuran-7-amine derivatives is directed by the combined electronic effects of the existing substituents. The 7-amino group is a powerful activating group and is ortho, para-directing, while the C3-chloro group is deactivating.

The general mechanism for EAS involves the attack of the aromatic π-system on an electrophile (E+) to form a resonance-stabilized carbocation intermediate, known as an arenium ion. pressbooks.pubuomustansiriyah.edu.iq This is typically the rate-determining step. masterorganicchemistry.com A subsequent deprotonation step rapidly restores aromaticity. masterorganicchemistry.comuomustansiriyah.edu.iq For benzofuran systems, the frontier electron populations indicate that certain carbons are more reactive towards electrophiles. researchgate.net

Common EAS reactions applicable to the benzofuran core include:

Halogenation: Introduction of additional halogen atoms onto the benzene (B151609) portion of the scaffold.

Nitration: Reaction with concentrated nitric and sulfuric acids introduces a nitro group. uomustansiriyah.edu.iq

Friedel–Crafts Acylation: Aroylation with acyl chlorides in the presence of a Lewis acid like SnCl₄ can introduce ketone functionalities. researchgate.net

Formylation: The Vilsmeier-Haack reaction, using reagents like DMF and POCl₃, can introduce a formyl group. researchgate.net

The precise location of substitution on the benzene ring (positions 4, 5, or 6) will depend on the specific derivative and reaction conditions, governed by the directing effects of the 7-amino group and any other substituents present.

Nucleophilic Substitution Reactions at the Halogenated Position

The chlorine atom at the C3 position of the furan (B31954) ring is susceptible to nucleophilic substitution, a reaction that is synthetically valuable for introducing a variety of functional groups. This type of reaction on a double bond is often referred to as a vinylic nucleophilic substitution (SNV). doi.org

One proposed mechanism involves an addition-elimination pathway. A nucleophile attacks the C3 carbon, which is perpendicular to the double bond, forming a carbanion intermediate. Subsequent rotation of the C-C bond allows for the expulsion of the chloride ion to yield the substituted product. doi.org

A notable example is the synthesis of 3-sulfenylated benzo[b]furan derivatives. In this reaction, various aryl thiols react with 3-chlorobenzofuran-2-carbonyl compounds under basic conditions to afford the corresponding products in good to excellent yields (80-98%). doi.org The reaction proceeds smoothly with thiols bearing both electron-donating and electron-withdrawing groups. doi.org However, the reactivity can be influenced by other substituents; for instance, coupling reactions with 3-chlorobenzofuran-2-carboxylic acid methyl esters have been reported to fail under similar conditions. doi.org

| Substrate | Nucleophile (Aryl Thiol) | Product | Yield |

|---|---|---|---|

| 3-chlorobenzofuran-2-carbaldehyde | 4-Methylbenzenethiol | 3-((4-methylphenyl)thio)benzofuran-2-carbaldehyde | 98% |

| 3-chlorobenzofuran-2-carbaldehyde | 4-Methoxybenzenethiol | 3-((4-methoxyphenyl)thio)benzofuran-2-carbaldehyde | 95% |

| 3-chlorobenzofuran-2-carbaldehyde | 4-Chlorobenzenethiol | 3-((4-chlorophenyl)thio)benzofuran-2-carbaldehyde | 92% |

| 3-chlorobenzofuran-2-carbaldehyde | 4-Fluorobenzenethiol | 3-((4-fluorophenyl)thio)benzofuran-2-carbaldehyde | 96% |

Reactivity of the Amine Functional Group (e.g., Alkylation, Acylation, Condensation)

The primary amine at the C7 position is a key site for chemical modification due to its nucleophilic character. This allows for a wide range of reactions to build more complex molecules.

Acylation: The amine readily reacts with acylating agents like acid chlorides or anhydrides to form amides. The reactivity of amino groups in benzodifuran derivatives towards acetylating and benzoylating reagents has been investigated, showing that N,N'-disubstituted derivatives can be obtained chemoselectively. academie-sciences.fr These reactions are fundamental in medicinal chemistry for modifying a compound's properties.

Alkylation: The amine can be alkylated using alkyl halides or other electrophilic alkylating agents. This is a common strategy for synthesizing secondary or tertiary amines.

Condensation Reactions: The primary amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). It can also react with various reagents in cyclization schemes. For example, reactions with dicarbonyl compounds can lead to the formation of new heterocyclic rings fused to the benzofuran system. rsc.org The reactivity of 6-formylkhellin, a related furochromone, with various nitrogen nucleophiles like primary amines and hydrazine (B178648) derivatives has been shown to produce Schiff bases and hydrazones, respectively. bohrium.com

Intramolecular Cyclization and Rearrangement Pathways

The strategic placement of reactive groups in this compound derivatives can facilitate intramolecular reactions to form complex, polycyclic systems. researchgate.net

One common strategy involves the palladium- or copper-catalyzed intramolecular cyclization of ortho-substituted phenols or anilines. acs.orgnih.govnih.gov For example, Sonogashira coupling between iodophenols and terminal alkynes, followed by intramolecular cyclization, is a known method for synthesizing benzofuran derivatives. nih.gov Similarly, intramolecular C–O bond formation via the cyclization of 1-(2-haloaryl)ketones can be catalyzed by non-precious metals like iron and copper. nih.gov

A tandem intermolecular Suzuki coupling followed by an intramolecular Buchwald-Hartwig type reaction has been used to synthesize a benzofuran fused 1-azaazulene derivative. clockss.org This demonstrates how the benzofuran core can be constructed and simultaneously fused to another heterocyclic system in a one-pot process. clockss.org Another pathway involves the generation of reactive ortho-quinone methide intermediates from o-hydroxyphenyl propargyl alcohols, which then undergo intramolecular oxy-cyclization with various nucleophiles to form 3-substituted benzofurans. nih.govacs.org

Oxidation and Reduction Chemistry of the Benzofuran System

The benzofuran ring system can undergo both oxidation and reduction reactions, which can alter its structure and properties.

Oxidation: The furan moiety is generally more susceptible to oxidation than the benzene ring. Oxidation of benzofurans can lead to a variety of products depending on the oxidant and reaction conditions. mdpi.com Biomimetic oxidation using hydrogen peroxide catalyzed by manganese porphyrins, which model cytochrome P450 enzymes, proceeds via the formation of a reactive epoxide on the furan ring's double bond. mdpi.comresearchgate.net This epoxide can then rearrange to form benzofuranones or undergo ring-opening to yield products like keto esters. mdpi.com The use of oxidants like m-CPBA can also lead to similar epoxide intermediates. mdpi.com In some cases, furan oxidation can be used as a step in a larger synthetic sequence; for instance, oxidative ring-opening of a furan with a β-ketoester group can produce a 1,4-dicarbonyl moiety that subsequently cyclizes and can be transformed into a different benzofuran derivative. rsc.org

Reduction: Catalytic hydrogenation is a common method for reducing the benzofuran system. The selectivity of the reduction depends heavily on the catalyst used. nih.gov

Raney Nickel is highly active for the hydrogenation of the furan double bond, selectively producing 2,3-dihydrobenzofuran. nih.gov

Palladium on Carbon (Pd/C) is also frequently used for the selective reduction of the C2-C3 double bond in the furan ring. nih.gov

Platinum Oxide can hydrogenate the benzene ring, although this typically occurs at a slower rate than the reduction of the heterocyclic double bond. nih.gov

The presence of other reducible functional groups, such as a nitro group, can also be selectively reduced. For example, a nitro-substituted benzofuran was reduced to the corresponding amine using tin(II) chloride without affecting the core ring structure. nih.gov

| Catalyst | Primary Product | Notes |

|---|---|---|

| Raney Nickel | 2,3-Dihydrobenzofuran | Most active catalyst for furan ring reduction. |

| Pd/C | 2,3-Dihydrobenzofuran | Commonly used for selective reduction of the furan double bond. |

| Platinum Oxide (PtO₂) | Perhydrobenzofuran | Can reduce both the furan and benzene rings, though the furan ring is typically reduced faster. |

Detailed Mechanistic Studies of Key Transformations

Understanding the precise mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes. Mechanistic studies often employ a combination of experimental evidence and computational calculations.

For nucleophilic substitution at the C3 position, kinetic studies and analysis of substituent effects help to distinguish between different possible pathways, such as an addition-elimination mechanism versus a concerted SNV reaction. doi.org

In metal-catalyzed cyclizations, the mechanism often involves several steps, including oxidative addition, ligand exchange, migratory insertion, and reductive elimination. For instance, in the palladium- and copper-cocatalyzed Sonogashira coupling/cyclization, the proposed mechanism involves the formation of a copper acetylide, which then participates in the palladium catalytic cycle to couple with the aryl halide before the final ring-closing step. nih.gov

For electrophilic substitution, theoretical calculations of global and local reactivity based on principles like the hard and soft acids and bases (HSAB) concept can help explain the observed regioselectivity. nih.gov Local electrophilicity (ωk) has been shown to be a useful parameter for predicting which atoms in the benzofuran ring are most susceptible to electrophilic attack. nih.gov These theoretical studies, combined with experimental results, provide a deeper understanding of the electronic factors that govern the reactivity of the benzofuran system. nih.gov

Spectroscopic Characterization Techniques and Structural Elucidation of 3 Chloro 1 Benzofuran 7 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of 3-Chloro-1-benzofuran-7-amine and its analogs, providing detailed information about the hydrogen and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of a 3,7-disubstituted benzofuran (B130515) like this compound, the signals can be predicted based on the electronic effects of the substituents. The electron-donating amine group (-NH₂) at the C7 position and the electron-withdrawing chlorine atom at the C3 position influence the chemical shifts of the protons on the benzofuran core.

The single proton at the C2 position of the furan (B31954) ring is expected to appear as a singlet, typically in the range of δ 7.5-8.0 ppm. The aromatic protons on the benzene (B151609) ring (H4, H5, H6) would form a distinct splitting pattern. For instance, in related 3-amino-6-chlorobenzofuran derivatives, the aromatic protons appear as multiplets between δ 7.24 and 7.49 ppm. semanticscholar.orgmdpi.com The protons of the amine group (-NH₂) would likely produce a broad singlet, the chemical shift of which can be concentration and solvent-dependent, but is often observed around δ 4.9-5.6 ppm in similar structures. semanticscholar.orgmdpi.com

Table 1: Representative ¹H NMR Data for Substituted Benzofuran Derivatives

| Compound | Proton | Chemical Shift (δ ppm) | Multiplicity / Coupling Constant (J in Hz) |

|---|---|---|---|

| Methyl 3-amino-6-chlorobenzofuran-2-carboxylate mdpi.com | Aromatic H | 7.49-7.45 | m |

| Aromatic H | 7.24 | dd, J = 1.6, 8.4 | |

| NH₂ | 4.99 | s | |

| OCH₃ | 3.97 | s | |

| 1-(3-Amino-6-bromobenzofuran-2-yl)ethan-1-one mdpi.com | H-4 | 7.61 | d, J = 1.2 |

| H-5 | 7.45 | d, J = 8.4 | |

| H-7 | 7.37 | dd, J = 1.6, 8.4 | |

| NH₂ | 5.56 | s | |

| CH₃ | 2.49 | s | |

| 4-(3-Aminobenzofuran-2-yl)-1-benzylpyridin-1-ium chloride nih.gov | NH₂ | 7.97 | s |

| Aromatic H | 7.29-8.79 | m |

Note: This table contains data from related benzofuran derivatives to illustrate typical chemical shifts.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms of the benzofuran skeleton. The chemical shifts are influenced by the substituents. The C3 carbon, bonded to chlorine, would be significantly affected, as would the carbons of the benzene ring, particularly C7 (bonded to the amine group) and the adjacent C6 and C7a carbons.

In analogous compounds like methyl 3-amino-6-chlorobenzofuran-2-carboxylate, the carbon atoms of the benzofuran ring resonate at specific shifts: C2 at δ 138.2, C3 at δ 134.9, and other ring carbons between δ 110.0 and 153.9 ppm. mdpi.com The presence of a substituent directly influences the chemical shift of the carbon to which it is attached and its neighbors. For example, the carbon bearing the amino group (C7) is expected to be shielded, while the carbon bearing the chloro group (C3) will be deshielded.

Table 2: Representative ¹³C NMR Data for Substituted Benzofuran Derivatives

| Compound | Carbon Atom | Chemical Shift (δ ppm) |

|---|---|---|

| Methyl 3-amino-6-chlorobenzofuran-2-carboxylate mdpi.com | C=O | 161.6 |

| C7a | 153.9 | |

| C3 | 134.9 | |

| C5 | 125.9 | |

| C4 | 123.3 | |

| C6 | 120.4 | |

| C3a | 120.2 | |

| C7 | 113.0 | |

| C2 | 110.0 | |

| 1-(3-Amino-6-bromobenzofuran-2-yl)ethan-1-one mdpi.com | C=O | 189.8 |

| C7a | 154.0 | |

| C2 | 137.8 | |

| C3 | 135.6 | |

| C5 | 125.9 | |

| C4 | 123.1 | |

| C3a | 121.1 | |

| C7 | 120.3 |

Note: This table contains data from related benzofuran derivatives to illustrate typical chemical shifts.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, especially for complex derivatives, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. For a derivative of this compound, COSY would show correlations between the adjacent aromatic protons (H4, H5, H6), helping to delineate the substitution pattern on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is crucial for assigning the carbon signal for each protonated carbon by linking the known proton shifts to their corresponding carbon shifts. For example, the signal for H2 would correlate with C2, H4 with C4, and so on.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). This is particularly useful for identifying quaternary (non-protonated) carbons. For instance, the proton at C2 would show a correlation to C3, C3a, and any carbon of a substituent at C2, confirming their connectivity. researchgate.net Similarly, the amine protons could show correlations to C6, C7, and C7a, confirming the position of the amino group. researchgate.net

Infrared (IR) Spectroscopy and Vibrational Mode Analysis

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands.

The presence of the primary amine group (-NH₂) is typically confirmed by two N-H stretching bands in the region of 3300-3500 cm⁻¹. nih.gov Aromatic C-H stretching vibrations usually appear just above 3000 cm⁻¹. The benzofuran ring structure is characterized by C=C stretching vibrations within the aromatic system (around 1450-1600 cm⁻¹) and the C-O-C stretching of the furan ether linkage (around 1000-1250 cm⁻¹). nih.govresearchgate.net The C-Cl stretch is expected to appear in the fingerprint region, typically between 700 and 850 cm⁻¹. rsc.org

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Primary Amine | N-H Bend (scissoring) | 1590 - 1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Furan Ring | C-O-C Stretch | 1000 - 1250 |

Note: Data is based on characteristic frequencies for functional groups found in similar molecules. nih.govnih.govrsc.org

Mass Spectrometry (MS) and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern upon ionization. For this compound (Molecular Formula: C₈H₆ClNO), the molecular weight is approximately 167.59 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 167, with a characteristic M+2 peak at m/z 169 that is approximately one-third the intensity of the M⁺˙ peak, which is indicative of the presence of a single chlorine atom.

The fragmentation of the molecular ion is a key indicator of its structure. The energetically unstable molecular ion can break into smaller, more stable fragments. libretexts.org Common fragmentation pathways for aromatic and heterocyclic compounds involve the loss of small, stable neutral molecules. For this compound, likely fragmentation could include:

Loss of a chlorine radical (Cl•) to give a fragment at [M-35]⁺.

Loss of hydrogen cyanide (HCN) from the amine-bearing ring, resulting in a fragment at [M-27]⁺.

Fission of the furan ring, potentially leading to the loss of carbon monoxide (CO) or a chloroacetylene (C₂HCl) fragment.

Analysis of related benzofuran derivatives often shows complex fragmentation, but the initial losses are typically diagnostic for the substituents present. researchgate.netnih.govresearchgate.net

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Identity |

|---|---|

| 167/169 | [M]⁺˙ (Molecular Ion) |

| 132 | [M-Cl]⁺ |

| 140 | [M-HCN]⁺˙ |

Note: This table represents a prediction of the fragmentation pattern based on general principles of mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The benzofuran ring system is a chromophore that absorbs UV light. The position and intensity of the absorption maxima (λ_max) are sensitive to the nature and position of substituents on the ring. msu.eduazooptics.com

The parent benzofuran molecule typically shows absorption bands around 245, 275, and 282 nm, which are attributed to π→π* electronic transitions. The introduction of an auxochrome, such as the amino group at C7, is expected to cause a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity (hyperchromic effect). Conversely, the chloro group at C3 may have a smaller effect on the absorption maxima.

In studies of 7-aminobenzofuran, a shift to longer wavelengths compared to the unsubstituted parent compound has been noted. oup.com Therefore, this compound is predicted to have its primary absorption bands shifted to wavelengths longer than those of unsubstituted benzofuran, likely in the 250-320 nm range. The exact λ_max values would depend on the solvent used for the analysis.

Table 5: Representative UV-Vis Absorption Data for Benzofuran Derivatives

| Compound | λ_max (nm) | Solvent |

|---|---|---|

| Benzofuran | 245, 275, 282 | Not Specified |

| 7-Nitrobenzofuran oup.com | 256, 316 | Not Specified |

| 7-Aminobenzofuran oup.com | (Expected red-shift from benzofuran) | Not Specified |

| Various Benzofuran-Triazine Hybrids | ~270-300 | Not Specified |

Note: This table illustrates the effect of substitution on the UV-Vis absorption of the benzofuran chromophore.

X-ray Crystallography for Solid-State Structure Determination

Detailed research findings from the X-ray crystallographic analyses of various substituted aminobenzofurans and chlorobenzofurans are presented below, illustrating the impact of different substitution patterns on the crystal structure.

Research Findings on Substituted Benzofuran Derivatives

The solid-state structures of several benzofuran derivatives have been elucidated, providing a framework for understanding the potential structural characteristics of this compound.

For instance, the synthesis and crystal structure of fluorinated 3-aminobenzofurans have been reported. The X-ray crystal structure of a 2-(4-methoxybenzoyl)-6-morpholino-4,5,7-trifluorobenzofuran derivative revealed that the benzoyl substituent is coplanar with the benzofuran ring. rsc.orgrsc.org An intramolecular hydrogen bond was observed between the 3-amino group and the carbonyl oxygen of the benzoyl group. rsc.orgrsc.org This finding highlights the potential for intramolecular hydrogen bonding in derivatives of 3-aminobenzofuran, which can significantly influence their conformation.

In another study, the crystal structures of two 2-imino-3-aminobenzofuran derivatives were established through X-ray analysis. thieme-connect.com These structures provided definitive proof of the molecular framework resulting from a multicomponent reaction.

The crystal structure of methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (VI) has also been determined. mdpi.com This compound crystallizes in the monoclinic space group P 21/c. mdpi.com The geometry of the benzofuran ring is comparable to that found in other benzofuran derivatives. mdpi.com A strong intramolecular hydrogen bond is present between the hydroxyl group at position 5 and the acetyl oxygen. mdpi.com Furthermore, a C-H···O intermolecular hydrogen bond, along with Cl···O and C···O interactions, contributes to the stability of the crystal packing. mdpi.com

A benzofuro[3,2-d]pyrimidine derivative, N8,N8-dibenzyl-N4-(3-bromophenyl)benzofuro[3,2-d]pyrimidine-4,8-diamine, was found to crystallize in the triclinic system with the space group P-1. asianpubs.org The crystal structure is stabilized by a 2D supramolecular layer structure formed through intermolecular C-H···N and N-H···O hydrogen bonds, as well as C-H···π interactions. asianpubs.org

Crystallographic Data Tables

The following tables summarize the crystallographic data for some of the discussed benzofuran derivatives.

Table 1: Crystallographic Data for Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (VI)

| Parameter | Value |

|---|---|

| Chemical Formula | C13H9Cl3O5 |

| Crystal System | Monoclinic |

| Space Group | P 21/c |

Data sourced from Molecules 2010, 15(7), 4737-4749. mdpi.com

Table 2: Crystallographic Data for N8,N8-dibenzyl-N4-(3-bromophenyl)benzofuro[3,2-d]pyrimidine-4,8-diamine

| Parameter | Value |

|---|---|

| Chemical Formula | C33H26BrN5O2 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.5792 (10) |

| b (Å) | 10.3148 (10) |

| c (Å) | 17.11324 (17) |

| α (°) | 104.102 (4) |

| β (°) | 106.038 (4) |

| γ (°) | 95.381 (4) |

| Volume (Å3) | 1554.2 (3) |

| Z | 2 |

Data sourced from Asian Journal of Chemistry, Vol. 25, No. 12 (2013), 6679-6682. asianpubs.org

These data provide a glimpse into the solid-state structures of complex benzofuran derivatives and serve as a valuable reference for predicting the crystallographic properties of related compounds like this compound.

Computational and Theoretical Chemistry Studies of 3 Chloro 1 Benzofuran 7 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental characteristics of 3-Chloro-1-benzofuran-7-amine. These calculations provide a detailed description of the molecule's electronic structure and associated properties.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional structure of a molecule, known as its optimized geometry. mdpi.com This process involves calculating the molecule's electronic energy for various atomic arrangements and identifying the conformation with the minimum energy. For this compound, DFT calculations would yield precise information on bond lengths, bond angles, and dihedral (torsional) angles.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data based on Benzofuran (B130515) Analogs) This table presents hypothetical data based on typical values for similar structures calculated using DFT methods, such as B3LYP.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-Cl | 1.74 |

| C-N | 1.40 | |

| C-O (furan) | 1.37 | |

| C=C (furan) | 1.35 | |

| **Bond Angles (°) ** | C-C-Cl | 128.5 |

| C-C-N | 121.0 | |

| C-O-C | 105.0 |

Electronic Structure Analysis (e.g., HOMO-LUMO Orbital Contributions)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.netnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzofuran ring and the amine group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed across the molecule, with potential contributions from the chloro-substituted carbon, making it a site for nucleophilic attack. A smaller HOMO-LUMO gap suggests higher polarizability and greater chemical reactivity. nih.govresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for Benzofuran Derivatives (Illustrative Data) This data is representative of values found for analogous benzofuran structures in computational studies.

| Parameter | Energy (eV) |

| HOMO Energy | -7.47 |

| LUMO Energy | -2.05 |

| HOMO-LUMO Gap (ΔE) | 5.42 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the total charge distribution on the surface of a molecule. orientjchem.org It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded: red indicates electron-rich regions (negative electrostatic potential), which are attractive to electrophiles, while blue indicates electron-poor regions (positive electrostatic potential), which are attractive to nucleophiles. Green and yellow represent areas of neutral potential.

In an MEP map of this compound, the most negative potential (red) would be concentrated around the electronegative oxygen atom in the furan (B31954) ring and the nitrogen atom of the amine group. The hydrogen atoms of the amine group would exhibit a positive potential (blue), making them potential hydrogen bond donors. researchgate.net The chlorine atom would also contribute to the electrostatic potential landscape.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure. researchgate.net

IR Frequencies: DFT calculations can compute the vibrational frequencies of a molecule. orientjchem.org For this compound, this would predict the positions of key infrared absorption bands, such as the N-H stretching of the amine group, the C-Cl stretching, the aromatic C-H stretching, and the C-O-C stretching of the furan ring. Comparing calculated and experimental IR spectra helps validate the synthesized structure. acs.org

NMR Chemical Shifts: Theoretical calculations can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comarxiv.org This is particularly useful for assigning signals in complex spectra and for confirming the substitution pattern on the aromatic ring. Machine learning models trained on DFT-calculated data have further improved the accuracy of these predictions. arxiv.org

Table 3: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups (Illustrative) This table illustrates the typical correlation between DFT-calculated and experimentally observed IR frequencies for a molecule like this compound.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Symmetric Stretch | Amine (-NH₂) | 3450 | 3360 |

| N-H Asymmetric Stretch | Amine (-NH₂) | 3540 | 3440 |

| C-Cl Stretch | Chloroalkene | 850 | 830 |

| C-O-C Asymmetric Stretch | Furan Ether | 1255 | 1245 |

Reactivity Descriptors and Fukui Functions

Conceptual DFT provides a range of "reactivity descriptors" that quantify a molecule's reactivity. mdpi.com Global descriptors like chemical potential, hardness, and electrophilicity offer a general measure of reactivity. nih.gov Local descriptors, such as Fukui functions, pinpoint the reactivity of individual atoms within the molecule. tandfonline.com

The Fukui functions, f(r), identify the sites most susceptible to electrophilic or nucleophilic attack. aablocks.com

f_k^+ measures the reactivity towards a nucleophilic attack. A high value indicates the atom is a good electrophile.

f_k^- measures the reactivity towards an electrophilic attack. A high value indicates the atom is a good nucleophile.

For this compound, Fukui analysis would likely identify the carbon atom bonded to the chlorine (C3) as a primary site for nucleophilic attack (high f_k^+). The nitrogen atom and certain carbon atoms in the benzene (B151609) ring would be predicted as sites for electrophilic attack (high f_k^-). nih.gov

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com MD simulations model the motions of atoms and molecules, providing detailed insights into dynamic processes such as conformational changes and intermolecular interactions. uregina.ca

For this compound, MD simulations could be employed to study its interaction with a biological target, such as a protein or enzyme. researchgate.net By placing the compound in the active site of a protein and simulating the system's movement over time, researchers can assess the stability of the binding, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and understand how the compound might induce conformational changes in the protein. researchgate.net Such simulations are a cornerstone of modern computer-aided drug design.

Derivatization and Functionalization Strategies for 3 Chloro 1 Benzofuran 7 Amine

Amine Functionalization (e.g., Acylation, Sulfonamidation, Ureation)

The primary amine at the 7-position of the benzofuran (B130515) ring is readily functionalized through several common organic reactions. These transformations are fundamental in building more complex molecules from the 3-Chloro-1-benzofuran-7-amine core.

Acylation: The reaction of the amine with acylating agents, such as acid chlorides or anhydrides, in the presence of a base, leads to the formation of amide derivatives. This is a standard method for introducing a variety of acyl groups, which can alter the electronic and steric properties of the molecule.

Sulfonamidation: Treatment of this compound with sulfonyl chlorides in the presence of a suitable base yields sulfonamides. This functional group is a key component in many pharmaceutically active compounds and can significantly influence the acidity and hydrogen-bonding capabilities of the parent molecule.

Ureation: The reaction with isocyanates provides a straightforward route to urea (B33335) derivatives. This reaction involves the nucleophilic attack of the amine onto the electrophilic carbon of the isocyanate, typically proceeding without the need for a catalyst. The resulting urea moiety can introduce additional hydrogen-bonding sites, which can be critical for molecular recognition and binding.

Table 1: Examples of Amine Functionalization Reactions

| Reaction Type | Reagents & Conditions | Product Class |

| Acylation | Acetyl chloride, Pyridine, CH₂Cl₂, 0 °C to rt | N-(3-chloro-1-benzofuran-7-yl)acetamide |

| Sulfonamidation | Benzenesulfonyl chloride, Triethylamine, CH₂Cl₂, rt | N-(3-chloro-1-benzofuran-7-yl)benzenesulfonamide |

| Ureation | Phenyl isocyanate, THF, rt | 1-(3-chloro-1-benzofuran-7-yl)-3-phenylurea |

Cross-Coupling Reactions at the Halogenated Position (e.g., Suzuki, Sonogashira)

The chlorine atom at the 3-position of the benzofuran ring serves as a handle for transition-metal-catalyzed cross-coupling reactions. These powerful methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the structural diversity of accessible derivatives.

Suzuki Coupling: Palladium-catalyzed Suzuki coupling involves the reaction of the C3-chloro position with a boronic acid or ester. This reaction is a versatile tool for introducing aryl, heteroaryl, or alkyl groups at this position, enabling the synthesis of complex biaryl and related structures.

Sonogashira Coupling: The Sonogashira reaction, which couples the C3-chloro atom with a terminal alkyne, is another key palladium-catalyzed transformation. nih.govacs.org This method introduces an alkyne functionality, which can serve as a versatile intermediate for further chemical modifications or as a structural element in its own right. nih.govacs.org The reaction is typically co-catalyzed by a copper salt. nih.govacs.org

Table 2: Cross-Coupling Reactions at the C3-Position

| Reaction Name | Typical Reagents | Product Feature |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | C3-Aryl or C3-Heteroaryl bond |

| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N | C3-Alkynyl bond |

Introduction of Additional Heterocyclic Moieties onto the Benzofuran Scaffold

The benzofuran core is a common feature in many biologically active compounds. nih.govbohrium.comnumberanalytics.com The introduction of additional heterocyclic rings onto the this compound framework can lead to novel hybrid molecules with unique properties. mdpi.com This can be achieved either by functionalizing the amine group or by utilizing the chloro substituent. For instance, a heterocyclic acid chloride could be used to acylate the amine, or a heteroarylboronic acid could be coupled at the C3-position via a Suzuki reaction. Such molecular hybridization strategies are a common approach in medicinal chemistry to explore new chemical space. mdpi.com

Chiral Derivatization for Enantiomeric Separation and Analysis

For applications where stereochemistry is important, the racemic this compound can be derivatized to facilitate the separation of its enantiomers. This is typically achieved by reacting the amine with a chiral derivatizing agent, such as a chiral acid or isocyanate, to form a pair of diastereomers. These diastereomers possess different physical properties (e.g., solubility, melting point, chromatographic retention times) and can be separated using standard techniques like fractional crystallization or chromatography. Once separated, the chiral auxiliary can be cleaved to yield the individual enantiomers of the derivatized benzofuran.

Development of Fluorescent Probes and Labels

Benzofuran and its derivatives are known to exhibit fluorescence. researchgate.netrsc.org This intrinsic property can be modulated and enhanced through chemical derivatization to create fluorescent probes and labels. researchgate.netrsc.org By strategically modifying the this compound scaffold, it is possible to tune the photophysical properties, such as absorption and emission wavelengths, and quantum yield. acs.org For example, extending the π-conjugation of the system by introducing aromatic or heteroaromatic groups via cross-coupling reactions can shift the fluorescence to longer wavelengths. acs.org The amine group can also be reacted with fluorophores that have amine-reactive functional groups, like isothiocyanates or succinimidyl esters, to form stable bioconjugates. acs.org Such derivatized benzofurans have potential applications in bioimaging and as sensors. rsc.orgevidentscientific.com

Advanced Research Applications of 3 Chloro 1 Benzofuran 7 Amine and Its Derivatives

Medicinal Chemistry Research and Drug Discovery Applications

The versatility of the benzofuran (B130515) ring system allows for the design and synthesis of a diverse library of compounds with a wide spectrum of pharmacological activities. nih.gov Researchers have explored how different functional groups and substitution patterns on the benzofuran core influence its interaction with various biological targets, leading to the identification of lead compounds for drug discovery.

The inherent bioactivity of the benzofuran scaffold has made it a privileged structure in the development of new therapeutic agents. nih.gov Modifications to this core structure have led to the discovery of derivatives with potent and selective activities against a variety of diseases.

Benzofuran derivatives have emerged as a promising class of antimicrobial agents, with numerous studies reporting their efficacy against a range of bacterial and fungal pathogens. rsc.orgnih.gov The antimicrobial activity is often influenced by the nature and position of substituents on the benzofuran ring.

Halogenation, for instance, has been shown to enhance antimicrobial properties. rsc.org Studies on halogenated 3-benzofurancarboxylic acid derivatives revealed that while unsubstituted esters were inactive, the introduction of halogens led to significant activity against Gram-positive cocci. mdpi.com Specifically, derivatives with two halogen substitutions on an acetyl group were active, and those also containing a halogen on the aromatic ring exhibited antifungal activity against Candida species. mdpi.com For example, methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown activity against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 μg/mL, and the latter also demonstrated antifungal activity against C. albicans and C. parapsilosis at an MIC of 100 μg/mL. mdpi.com

Other modifications, such as the introduction of a hydroxyl group at the C-6 position, have resulted in excellent antibacterial activity against strains like Escherichia coli, Staphylococcus aureus, and Methicillin-resistant S. aureus (MRSA), with some compounds showing MIC80 values between 0.78-12.5 ug/mL. researchgate.net The incorporation of hydrophobic moieties has also proven effective, with some benzofuran analogs demonstrating potent antibacterial activities (MIC80 = 0.39-3.12 μg/mL), surpassing that of control drugs. albany.edu Furthermore, hybrid molecules combining benzofuran with other heterocyclic rings like pyrazole (B372694) and thiazole (B1198619) have shown significant antimicrobial potential. nih.gov

| Compound/Derivative Class | Target Organism(s) | Reported Activity (MIC) |

| Halogenated 3-benzofurancarboxylic acid derivatives | Gram-positive cocci (Staphylococcus aureus, Bacillus subtilis, etc.) | 50-200 μg/mL mdpi.com |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Candida albicans, Candida parapsilosis | 100 μg/mL mdpi.com |

| 6-hydroxy substituted benzofuran derivatives | Escherichia coli, Staphylococcus aureus, MRSA, Bacillus subtilis | 0.78-12.5 μg/mL researchgate.net |

| Hydrophobic benzofuran analogs | Escherichia coli, Staphylococcus aureus, MRSA, Bacillus subtilis | 0.39-3.12 μg/mL albany.edu |

| 5-bromobenzofuran-triazole derivative (10b) | Bacillus subtilis | 1.25 ± 0.60 µg/mL mdpi.com |

| 5-bromobenzofuran-triazole derivative (10a) | Escherichia coli | 1.80 ± 0.25 µg/mL mdpi.com |

The benzofuran scaffold is a key component in a multitude of compounds investigated for their anticancer properties. srce.hr These derivatives have been shown to exert cytotoxic effects against various cancer cell lines through diverse mechanisms of action. tandfonline.com The addition of halogens, such as bromine or chlorine, to the benzofuran ring has been noted to significantly increase anticancer activity, which may be due to the formation of halogen bonds that improve binding affinity to target molecules. frontiersin.org

For example, a benzofuran derivative with a bromine atom on the methyl group at the 3-position demonstrated significant cytotoxicity against K562 and HL60 leukemia cells, with IC50 values of 5 μM and 0.1 μM, respectively. frontiersin.org In another study, a series of benzofuran-isatin conjugates were evaluated, with compound 5d showing broad anticancer activity across numerous human cancer cell lines. tandfonline.com Specifically, against colorectal cancer cell lines SW-620 and HT-29, compounds 5a and 5d exhibited potent inhibitory effects with IC50 values of 8.7 and 9.4 µM for 5a, and 6.5 and 9.8 µM for 5d, respectively. tandfonline.com

Furthermore, benzofuran-oxadiazole hybrids have been synthesized and screened for their anticancer potential. tandfonline.com The derivative 5d, featuring a methoxy (B1213986) group, was identified as a highly potent agent against the A549 lung cancer cell line, with an IC50 value of 6.3 ± 0.7 μM, which was more potent than the reference drug crizotinib (B193316) (IC50 8.54 ± 0.84 μM). tandfonline.com Research has also focused on designing benzofuran derivatives that target specific molecular pathways involved in cancer progression, such as VEGFR-2 tyrosine kinase. ijpsonline.com

| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC₅₀) |

| 3-bromo-methyl benzofuran derivative | K562 (leukemia), HL60 (leukemia) | 5 μM, 0.1 μM frontiersin.org |

| Benzofuran-isatin conjugate (5a) | SW-620, HT-29 (colorectal) | 8.7 µM, 9.4 µM tandfonline.com |

| Benzofuran-isatin conjugate (5d) | SW-620, HT-29 (colorectal) | 6.5 µM, 9.8 µM tandfonline.com |

| Benzofuran-oxadiazole hybrid (5d) | A549 (lung) | 6.3 ± 0.7 μM tandfonline.com |

| Benzofuran-chalcone derivative (6d) | VEGFR-2 inhibition | 1.00 × 10⁻³ μM ijpsonline.com |

| 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine | SQ20B (head and neck) | 0.46 μM frontiersin.orgscispace.com |

Benzofuran derivatives have been a subject of interest in the search for new antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). researchgate.netnih.gov Research has explored various substituted benzofurans for their ability to inhibit key viral enzymes.

Several studies have synthesized and evaluated benzofuran derivatives for their anti-HIV-1 activity. nih.govkoreascience.kr In one study, novel pyrazole derivatives synthesized from 3-benzoylbenzofuran precursors were investigated. nih.gov While the 3-benzoylbenzofurans themselves were often cytotoxic, their pyrazole derivatives were less so and showed potent inhibitory activity. nih.gov Specifically, pyrazole derivative 5f was a potent inhibitor of HIV entry and also acted as a protease inhibitor with an IC50 value of 31.59 ± 3.83 μM. nih.gov Another derivative, 4b, was identified as a non-nucleotide reverse transcriptase inhibitor with an IC50 of 0.49 ± 0.11 μM against the Q23 pseudovirus. nih.gov

Other research has focused on different substitution patterns. For instance, compounds 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuran-yl)ethanone showed specific activity against the respiratory syncytial virus. researchgate.net Additionally, certain benzofuran-thiazole derivatives have demonstrated anti-HIV activity, though some studies suggest that a spacer between the heterocyclic substituent and the benzofuran nucleus may be crucial for biological activity. nih.govkoreascience.kr

| Compound/Derivative | Viral Target/Assay | Reported Activity (IC₅₀/EC₅₀) |

| Pyrazole derivative (5f) from 3-benzoylbenzofuran | HIV-1 Protease Inhibition | 31.59 ± 3.83 μM nih.gov |

| 3-benzoylbenzofuran (4b) | HIV-1 Reverse Transcriptase (Q23 pseudovirus) | 0.49 ± 0.11 μM nih.gov |

| Benzoimidazolylpyrrole derivative (4) | HIV Inhibitory Activity | EC₅₀ = 9x10⁻⁶ μM nih.gov |

| 1-(7-dodecyloxy-2-benzofuranyl)ethanone (3c) | Respiratory Syncytial Virus (RSV) | Active researchgate.net |

| 1-(7-tridecyloxy-2-benzofuran-yl)ethanone (3d) | Respiratory Syncytial Virus (RSV) | Active researchgate.net |

The benzofuran scaffold has been utilized to develop new anti-inflammatory and analgesic agents. researchgate.netresearchgate.net Many of these compounds are designed as non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. albany.eduscispace.com

Research into celecoxib (B62257) analogs incorporating a benzofuran moiety has identified potent and selective COX-2 inhibitors. albany.edu The 3-(pyridin-3-yl)pyrazole derivatives, in particular, showed anti-inflammatory activity equipotent to celecoxib and had a better gastric safety profile. albany.edu Another study synthesized benzofuran analogs of fenamates, a class of NSAIDs, and found that converting the carboxylic acid group to an oxadiazole ring increased anti-inflammatory activity. orientjchem.org

In terms of analgesic effects, a novel benzofuran-3,4-dihydroxy chalcone (B49325) derivative was shown to induce significant antinociceptive and anti-inflammatory effects in mouse models. nih.govpjps.pk At a dose of 25 mg/kg, this compound produced a maximum analgesia of 42.6% in the early phase of the formalin test and 87.7% in the chronic phase. nih.govpjps.pk Benzofuran-pyrazole hybrids have also been investigated, with some derivatives showing promising analgesic and anti-inflammatory activity in acetic acid-induced writhing and carrageenan-induced edema tests, respectively. researchgate.net

| Compound/Derivative Class | Research Model | Key Findings |

| Benzofuran-celecoxib analogs (3c, 3e) | COX-2 Inhibition / in vivo inflammation | Equipotent to celecoxib, better gastric safety albany.edu |

| Benzofuran-fenamate analogs (with oxadiazole) | Carrageenan-induced rat paw edema | Good anti-inflammatory activity, superior to carboxylic acid precursors orientjchem.org |

| (Z)-2-(3,4-dihydroxybenzylidene)-5-methoxybenzofuran-3(2H)-one | Formalin test (mice) | 42.6% (acute) and 87.7% (chronic) analgesia at 25 mg/kg nih.govpjps.pk |

| Benzofuran-pyrazole hybrids (5d, 5g, 5h) | Acetic acid-induced writhing (mice) | 50.49-60.53% protection (analgesic) researchgate.net |

| Benzofuran-pyrazole hybrids (4d, 4h, 5d) | Carrageenan-induced rat paw edema | 66.62-72.23% protection (anti-inflammatory) researchgate.net |

Benzofuran derivatives are actively being explored for their potential in treating neurological disorders, most notably Alzheimer's disease and epilepsy. researchgate.netsrce.hrthieme-connect.com The primary strategy in Alzheimer's research involves the inhibition of cholinesterase enzymes to increase acetylcholine (B1216132) levels in the brain. mdpi.comtandfonline.com

Several studies have identified benzofuran derivatives as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comfrontiersin.orgnih.gov One study found that 2-arylbenzofuran derivatives were more potent BChE inhibitors than the standard drug galantamine, with IC50 values ranging from 2.5 to 32.8 μM. mdpi.com Another series of novel benzofuran-based compounds yielded derivatives with promising AChE inhibitory activity, with IC50 values as low as 0.058 μM, comparable to the drug donepezil (B133215) (IC50 of 0.049 μM). nih.gov Hybrid compounds, such as those combining benzofuran and triazole moieties, have also shown high potency against AChE, with one derivative displaying an IC50 value of 0.55 ± 1.00 µM. mdpi.com

In the area of anticonvulsant research, benzofuran derivatives have been synthesized and tested for their ability to protect against seizures. srce.hrjst.go.jp A series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives showed significant anticonvulsant activity in the maximal electroshock-induced seizure (MES) model in mice at a dose of 30 mg/kg. srce.hr Other studies have identified furochromone and benzofuran derivatives that provided 100% protection in the subcutaneous pentylenetetrazole (scPTZ) seizure model. jst.go.jp

| Compound/Derivative Class | Neurological Target/Model | Reported Activity (IC₅₀/Effect) |

| 2-Arylbenzofuran derivatives | Butyrylcholinesterase (BChE) Inhibition | IC₅₀: 2.5–32.8 μM mdpi.com |

| Benzofuran derivative (7c) | Acetylcholinesterase (AChE) Inhibition | IC₅₀: 0.058 μM nih.gov |

| 5-bromobenzofuran-triazole derivative (10d) | Acetylcholinesterase (AChE) Inhibition | IC₅₀: 0.55 ± 1.00 µM mdpi.com |

| N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(substituted)-acetamides | Maximal Electroshock Seizure (MES) test | Active at 30 mg/kg srce.hr |

| Substituted Furochromone/Benzofuran derivatives | Subcutaneous Pentylenetetrazole (scPTZ) test | 100% protection at 300 mg/kg jst.go.jp |

Development of Potential Therapeutic Agents

Other Biological Target Modulators (e.g., Enzyme Inhibitors)

Derivatives of the benzofuran scaffold, a core component of 3-Chloro-1-benzofuran-7-amine, are recognized for their wide range of biological activities, including their potential as enzyme inhibitors. ontosight.ainih.govmdpi.com The introduction of various substituents onto the benzofuran ring system can lead to compounds with potent and selective inhibitory effects on different enzymes, making them valuable tools in drug discovery and chemical biology. mdpi.comnih.gov

Research has shown that benzofuran derivatives can act as inhibitors for a variety of enzymes. For instance, some have been investigated as inhibitors of enzymes implicated in cancer, such as urokinase-type plasminogen activator (uPA). mdpi.com A series of amiloride-benzofuran derivatives were synthesized and evaluated as potential uPA inhibitors, demonstrating that the addition of a benzofuran group can enhance potency. mdpi.com Specifically, the introduction of a fluorine atom at the 4-position of the 2-benzofuranyl group in one derivative resulted in a twofold increase in inhibitory activity. mdpi.com

Furthermore, the structural features of benzofuran derivatives, including the presence and position of halogen atoms, are critical for their biological activity. nih.govnih.gov Halogenated benzofurans, for example, have shown significant cytotoxic activity against various cancer cell lines, which is often attributed to their ability to form halogen bonds with biological targets. nih.govnih.govresearchgate.net

The versatility of the benzofuran scaffold allows for the synthesis of hybrid molecules incorporating other biologically active moieties like chalcones, triazoles, and imidazoles, which have shown promise as potent cytotoxic agents. mdpi.com These findings underscore the potential of benzofuran derivatives, including those related to this compound, as a source for the development of novel enzyme inhibitors and other biological target modulators.

Structure-Activity Relationship (SAR) Studies and Halogen Bonding

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a molecule influences its biological activity. mdpi.comrsc.org For benzofuran derivatives, including those related to this compound, SAR studies have provided valuable insights into the key structural features required for their biological effects. mdpi.comnih.govrsc.org

A significant finding from SAR studies is the profound impact of halogen substituents on the biological activity of benzofuran derivatives. nih.govnih.govresearchgate.net The addition of halogens such as chlorine, bromine, or fluorine to the benzofuran ring has been consistently linked to a significant increase in anticancer activities. mdpi.comnih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are non-covalent interactions between an electrophilic region on the halogen atom and a nucleophilic site on a biological target, such as a protein. nih.govnih.govresearchgate.net These interactions can significantly improve the binding affinity and selectivity of the compound for its target. nih.govnih.govresearchgate.net

The position of the halogen atom on the benzofuran ring is a critical determinant of its biological activity. nih.gov For example, a bromo derivative with the halogen on a methyl group at the 3-position of the benzofuran ring exhibited remarkable and selective cytotoxicity against leukemia cell lines. nih.govresearchgate.net In contrast, moving the bromoacetyl group to a different position resulted in decreased activity and a loss of selectivity. nih.gov

SAR studies have also highlighted the importance of other substituents and their positions. For instance, substitutions at the C-2 position of the benzofuran ring, such as ester groups or heterocyclic rings, have been identified as crucial for cytotoxic activity. mdpi.comrsc.org The nature of the substituent on the aniline (B41778) moiety in 4-anilinoquinazoline (B1210976) hybrids of benzofurans, particularly lipophilic groups like chloro and bromo, has also been shown to be important for their inhibitory activity against EGFR-tyrosine kinase. tandfonline.com

Table 1: Impact of Halogenation on the Cytotoxic Activity of Benzofuran Derivatives

| Compound | Halogen Position | Target Cell Line | IC50 (µM) | Reference |

| Bromo derivative | 3-position (on methyl group) | K562 (leukemia) | 5.0 | nih.govresearchgate.net |

| Bromo derivative | 3-position (on methyl group) | HL-60 (leukemia) | 0.1 | nih.govresearchgate.net |

| Fluorine derivative | 4-position of 2-benzofuranyl | uPA inhibition | Ki = 88 nM | mdpi.com |

IC50: The half maximal inhibitory concentration. Ki: Inhibition constant.

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is widely employed in drug design to understand the interactions between a ligand, such as a derivative of this compound, and its protein target at the molecular level. researchgate.netresearchgate.netnih.gov

For benzofuran derivatives, molecular docking studies have been instrumental in elucidating their binding modes and identifying key interactions with their biological targets. nih.govresearchgate.netnih.gov These studies have revealed that benzofuran-based compounds can fit into the active sites of various enzymes and receptors, forming stabilizing interactions that contribute to their inhibitory activity. nih.govnih.gov

For example, in the context of anticancer research, molecular docking of benzofuran-quinazoline hybrids into the active site of the epidermal growth factor receptor-tyrosine kinase (EGFR-TK) has shown that these compounds can bind in a manner similar to known inhibitors like Gefitinib. tandfonline.comnih.gov The analysis of these docked complexes often reveals the formation of hydrogen bonds, hydrophobic interactions, and halogen bonds between the ligand and specific amino acid residues in the protein's binding pocket. researchgate.netnih.gov

In a study of benzofuran-1,2,4-triazole derivatives as potential inhibitors of the hepatitis C virus (HCV) NS5B polymerase, molecular docking revealed excellent binding affinities, with some compounds showing better scores than the standard reference drug. nih.gov The interaction analysis showed that the triazole ring, sulfur, and amide moieties, along with the N-phenyl ring, contributed to the strong binding. nih.gov

Molecular dynamics (MD) simulations are often used in conjunction with molecular docking to provide a more dynamic picture of the protein-ligand complex and to assess its stability over time. nih.gov These simulations can offer valuable insights into the conformational changes that may occur upon ligand binding and can help to refine the understanding of the binding mechanism. nih.gov

Table 2: Examples of Molecular Docking Studies with Benzofuran Derivatives

| Compound Class | Protein Target | Key Findings from Docking | Reference |

| Benzofuran-quinazoline hybrids | EGFR-TK | Binding similar to Gefitinib, key interactions identified. | tandfonline.comnih.gov |

| Benzofuran-1,2,4-triazoles | HCV NS5B Polymerase | High binding affinities, surpassing reference drug. | nih.gov |

| Benzofuran-chalcones | Tubulin/EGFR-TK | Potential to inhibit tubulin polymerization and/or EGFR-TK phosphorylation. | mdpi.com |

| Benzofuran-imidazolium hybrids | Cytotoxic targets | Acceptable binding interactions for antimicrobial and cytotoxic activity. | nih.gov |

Materials Science Research

The unique chemical structure of benzofuran, a key component of this compound, makes it a valuable building block in the development of advanced materials. numberanalytics.comdivyarasayan.org Its planar and aromatic nature, combined with the presence of a heteroatom, imparts interesting electronic and optical properties that can be tuned through chemical modification. numberanalytics.commdpi.com

Applications in Organic Electronics and Optoelectronics

Benzofuran derivatives have emerged as promising materials for applications in organic electronics and optoelectronics due to their inherent fluorescence and charge-transport capabilities. mdpi.comrsc.orgrsc.orgacs.org These compounds have been investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.comresearchgate.net

The electronic properties of benzofuran-based materials can be significantly influenced by their molecular structure and crystal packing. rsc.orgrsc.org For instance, studies on benzofuranvinyl-substituted benzene (B151609) derivatives have shown that the degree of branching (linear, star-shaped, or cruciform) has a drastic effect on solubility, polymorphism, crystal packing, and optoelectronic properties. rsc.orgrsc.org Some of these derivatives exhibit high fluorescence quantum yields in both solution and the solid state, which is a desirable characteristic for emissive materials in OLEDs. mdpi.comrsc.orgrsc.org

Furthermore, certain benzofuran derivatives have demonstrated hole-transport abilities, a crucial property for their use in OLEDs and OPVs. rsc.orgrsc.org The performance of devices fabricated with these materials can be influenced by the molecular arrangement in the solid state, with different packing motifs leading to varying electronic properties. rsc.orgrsc.org The ability to engineer the crystal packing through molecular design is therefore a key area of research in this field. rsc.orgrsc.org

Polymer Chemistry and Functional Materials

The benzofuran moiety can be incorporated into polymer chains to create functional materials with tailored properties. numberanalytics.com Benzofuran-containing polymers have been explored for various applications, including as donor materials in organic photovoltaics. numberanalytics.com The versatility of benzofuran chemistry allows for the synthesis of a wide range of polymers with different architectures and functionalities. divyarasayan.org

The development of new synthetic methodologies, such as those employing palladium or copper catalysts, has expanded the possibilities for creating complex benzofuran-based polymers and functional materials. divyarasayan.orgacs.org These methods often offer high yields and tolerance to a variety of functional groups, enabling the precise design of materials with specific properties. divyarasayan.org

Dye Chemistry and Chromophores

Benzofuran derivatives are recognized as a class of "pure" blue-emitting chromophores, making them highly valuable in the development of dyes and fluorescent materials. mdpi.com Their inherent fluorescence and high photoluminescence quantum yields have led to their application in various fields, including as electroluminescent materials and in the design of fluorescent sensors. mdpi.com

Intramolecular cyclization reactions have been used to create novel aryl-substituted benzofuran derivatives of the Green Fluorescent Protein chromophore (GFPc). rsc.orgelsevierpure.comdntb.gov.ua Some of these compounds exhibit significantly enhanced fluorescence at red-shifted emission wavelengths compared to the parent GFPc structure, demonstrating the potential to tune the optical properties through chemical modification. rsc.orgelsevierpure.comdntb.gov.ua

The fluorescence quantum yields of benzofuran derivatives are highly dependent on their molecular structure. mdpi.com For example, the presence of a carbomethoxy group on the furan (B31954) ring has been shown to be crucial for achieving high quantum yields in certain series of compounds. mdpi.com The development of benzofuran-based dyes and chromophores continues to be an active area of research, with a focus on creating materials with strong and stable emission for a variety of applications. unina.it

Catalysis Research (e.g., as Ligands for Metal Catalysts or Organocatalysts)

A comprehensive review of scientific literature indicates that specific research detailing the application of This compound as a primary component in catalytic systems is not extensively documented. The focus of catalysis research involving benzofuran structures is often on the synthesis of the benzofuran ring itself, which frequently employs transition metal catalysts. nih.gov However, the potential for aminobenzofuran derivatives to act as ligands or organocatalysts can be inferred from established principles in coordination and catalyst chemistry.

The molecular structure of This compound , featuring a primary amine group (-NH₂) on the aromatic ring, makes it a suitable precursor for the synthesis of more complex ligands. Aromatic amines are fundamental building blocks for Schiff base ligands, which are formed through condensation with aldehydes or ketones. arpgweb.com These Schiff bases are highly versatile, capable of coordinating with a wide range of transition metals to form stable metal complexes. researchgate.net

Similarly, in the field of organocatalysis, primary amines are crucial functional groups for several catalyst classes. However, research in this area tends to focus on other structural scaffolds.

Due to the absence of specific research findings on the catalytic use of This compound or its derivatives, a data table detailing specific catalytic reactions, conditions, and outcomes cannot be provided at this time.

Future Research Directions and Emerging Opportunities for 3 Chloro 1 Benzofuran 7 Amine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of functionalized benzofurans is a mature field, yet there remains a continuous demand for more efficient, sustainable, and atom-economical methods. Future research on the synthesis of 3-Chloro-1-benzofuran-7-amine could focus on overcoming the limitations of traditional multi-step syntheses, which often involve harsh conditions and generate significant waste.

Key areas for development include:

Photocatalysis and Flow Chemistry: The use of visible-light photocatalysis could offer mild and selective methods for the introduction of the chloro and amino functionalities. Combining these methods with flow chemistry setups could enable safer, more scalable, and highly controlled production of this compound and its derivatives.

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes could provide highly selective and environmentally benign pathways to the target molecule.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| C-H Activation | Atom economy, reduced step count | Development of selective catalysts for direct amination and chlorination |

| Photocatalysis | Mild reaction conditions, high selectivity | Identification of suitable photocatalysts and reaction conditions |

| Flow Chemistry | Scalability, safety, process control | Optimization of reactor design and reaction parameters |

| Bio-inspired Synthesis | High selectivity, sustainability | Discovery and engineering of enzymes for benzofuran (B130515) synthesis |

Exploration of Undiscovered Reactivity Profiles and Chemical Transformations

The interplay between the electron-donating amino group and the electron-withdrawing chloro substituent on the benzofuran core suggests a rich and underexplored reactivity profile for this compound. Future studies could systematically investigate its behavior in a variety of chemical transformations to unlock its full synthetic potential.

Promising areas of exploration include:

Post-Functionalization Strategies: The chloro and amino groups serve as versatile handles for further derivatization. Research into cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the chloro position and various transformations of the amino group (e.g., diazotization, acylation) could generate extensive libraries of novel compounds.

Cycloaddition Reactions: The benzofuran core can participate in cycloaddition reactions. Investigating the dienophilic or dienic character of this compound could lead to the synthesis of complex polycyclic systems with novel biological or material properties.

Ring-Opening and Rearrangement Reactions: Probing the stability of the benzofuran ring under various conditions (e.g., acidic, basic, photochemical) could uncover novel rearrangement pathways, providing access to unique molecular scaffolds.

Advanced Computational Modeling and Machine Learning in Compound Design

In silico methods are indispensable tools in modern chemical research. The application of advanced computational modeling and machine learning to this compound can accelerate the discovery of its potential applications and guide experimental work.

Future research in this area could involve:

Predictive Property Modeling: Utilizing quantum mechanical calculations to predict key electronic properties, such as molecular electrostatic potential, HOMO-LUMO energies, and bond dissociation energies. This data can provide insights into the molecule's reactivity and potential for intermolecular interactions. Computational studies on the benzofuran core have shown that it generally adopts a coplanar arrangement, and the substituents will significantly influence its stereoelectronic properties.

QSAR and Pharmacophore Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models for a series of this compound derivatives could help in predicting their biological activity and optimizing their structure for specific targets.

Machine Learning for De Novo Design: Employing machine learning algorithms to design novel derivatives of this compound with desired properties, such as enhanced binding affinity to a specific biological target or tailored optoelectronic characteristics.

Expansion into Novel Biological Targets and Therapeutic Areas

Substituted benzofurans are a well-known class of "privileged scaffolds" in medicinal chemistry, exhibiting a wide range of biological activities. vulcanchem.com The specific substitution pattern of this compound makes it an intriguing candidate for screening against various biological targets.

Potential therapeutic areas for exploration include:

Kinase Inhibition: Many benzofuran derivatives have been identified as potent inhibitors of various kinases, which are crucial targets in oncology. vulcanchem.comontosight.ai The this compound scaffold could be explored for its potential to inhibit protein kinases involved in cancer cell proliferation and survival.

Neurodegenerative Diseases: Given that some benzofuran analogues have shown activity as acetylcholinesterase (AChE) inhibitors or modulators of amyloid-beta aggregation, this compound could be investigated for its potential in treating Alzheimer's disease and other neurological disorders.

Antiviral and Antimicrobial Agents: The benzofuran nucleus is present in numerous compounds with demonstrated antiviral and antimicrobial properties. nthu.edu.tw Screening this compound and its derivatives against a panel of viruses and bacteria could uncover new therapeutic leads.

| Therapeutic Area | Potential Molecular Target | Rationale |

| Oncology | Protein Kinases | Benzofuran scaffold is a known kinase inhibitor pharmacophore. vulcanchem.comontosight.ai |

| Neurodegenerative Diseases | Acetylcholinesterase, Amyloid-beta | Structural similarities to known inhibitors and modulators. |

| Infectious Diseases | Viral/Bacterial Enzymes | Broad-spectrum activity of the benzofuran class. nthu.edu.tw |

Integration into Advanced Materials Systems and Nanoscience

The optical and electronic properties of the benzofuran ring system make it an attractive building block for advanced materials. vulcanchem.com The specific substituents of this compound could be leveraged to tune these properties for specific applications in materials science and nanoscience.

Emerging opportunities include:

Organic Electronics: Benzofuran-containing polymers and small molecules have been investigated for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound could be fine-tuned through derivatization to create novel materials for these applications.

Chemosensors: The benzofuran scaffold has been successfully employed in the design of fluorescent chemosensors for the detection of metal ions and other analytes. The amino group in this compound provides a convenient site for attaching receptor units, potentially leading to highly selective and sensitive sensors.

Metal-Organic Frameworks (MOFs): The ability of the amino group to coordinate with metal ions suggests that this compound could be a valuable organic linker for the construction of novel MOFs with interesting catalytic, storage, or separation properties.

Multicomponent Reactions for Enhanced Chemical Diversity

Multicomponent reactions (MCRs) are powerful tools for generating molecular complexity and diversity in a single step. Designing novel MCRs that incorporate this compound as a key building block would provide rapid access to large libraries of structurally diverse compounds for high-throughput screening.

Future research could focus on:

Developing Novel MCRs: Exploring the reactivity of the amino and chloro functionalities, as well as the benzofuran core itself, in reactions like the Ugi, Passerini, or Biginelli reactions.

Scaffold Decoration: Using the products of these MCRs as starting points for further diversification, creating a wide range of complex molecules based on the this compound scaffold.

Q & A

Basic: What synthetic methodologies are optimal for preparing 3-Chloro-1-benzofuran-7-amine, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves functional group transformations on benzofuran scaffolds. A common approach is the reduction of a nitro precursor (e.g., 7-nitrobenzofuran derivatives) using catalytic hydrogenation (e.g., Pd/C under H₂) . For chlorination, methanesulfonyl chloride (MsCl) or SOCl₂ can introduce chlorine at the 3-position, as demonstrated in analogous benzofuran syntheses . Optimization includes:

- Temperature control : Lower temperatures (0–25°C) minimize side reactions during chlorination.

- Catalyst selection : Pd/C with 30–50 psi H₂ ensures efficient nitro-to-amine reduction .

- Solvent choice : Polar aprotic solvents (e.g., DCM, THF) enhance reagent solubility and reaction homogeneity.